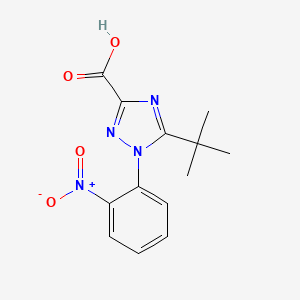![molecular formula C10H15NO B13211155 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13211155.png)
5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused with an octane ring and a nitrile group. It is primarily used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octane, 2,5-dimethyl-: Similar spirocyclic structure but lacks the nitrile group.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Contains additional oxygen atoms in the ring structure.
1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene-: Contains a methylene group and a different ring structure.
Uniqueness
5,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific combination of a spirocyclic structure with a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
5,7-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-7-3-8(2)5-10(4-7)9(6-11)12-10/h7-9H,3-5H2,1-2H3 |
InChI Key |
IGBHMCIIZZANFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC2(C1)C(O2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13211083.png)


![methyl[(1R)-1-(2-methylphenyl)ethyl]amine](/img/structure/B13211114.png)

![(1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13211126.png)

![1-tert-Butyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13211134.png)





